4-(Diethylphosphoryl)-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-3-methoxyphenyl)diethylphosphine oxide is an organic compound with the molecular formula C11H18NO2P It is a derivative of phosphine oxide, characterized by the presence of an amino group at the 4-position and a methoxy group at the 3-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methoxyphenyl)diethylphosphine oxide typically involves the reaction of 4-amino-3-methoxyphenylboronic acid with diethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of (4-Amino-3-methoxyphenyl)diethylphosphine oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-methoxyphenyl)diethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide derivative.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The amino and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding phosphine oxide, while reduction can regenerate the phosphine.
Scientific Research Applications
(4-Amino-3-methoxyphenyl)diethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Amino-3-methoxyphenyl)diethylphosphine oxide involves its interaction with specific molecular targets. The amino and methoxy groups on the phenyl ring allow it to bind to enzymes and other proteins, potentially inhibiting their activity. The phosphine oxide moiety can also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3-methoxyphenyl)dimethylphosphine oxide
- (4-Amino-3-methoxyphenyl)diphenylphosphine oxide
- (4-Amino-3-methoxyphenyl)diethylphosphine sulfide
Uniqueness
(4-Amino-3-methoxyphenyl)diethylphosphine oxide is unique due to its specific substitution pattern on the phenyl ring and the presence of the diethylphosphine oxide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18NO2P |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
4-diethylphosphoryl-2-methoxyaniline |
InChI |
InChI=1S/C11H18NO2P/c1-4-15(13,5-2)9-6-7-10(12)11(8-9)14-3/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
QEIGNJJNLOFYET-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C1=CC(=C(C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.